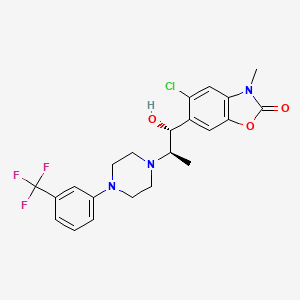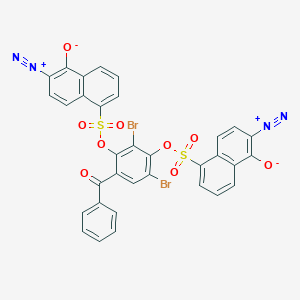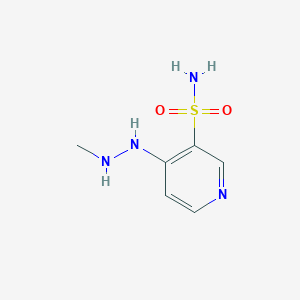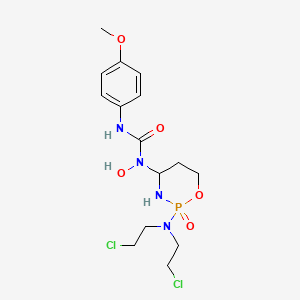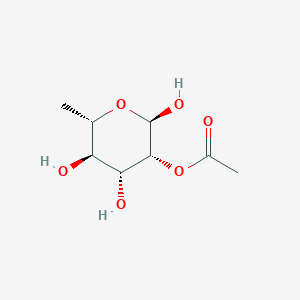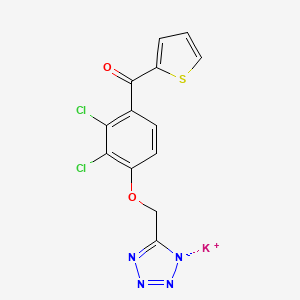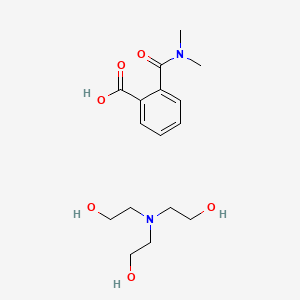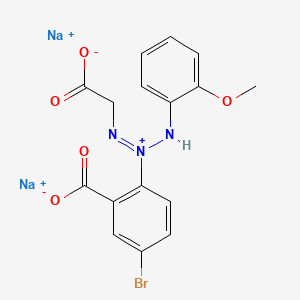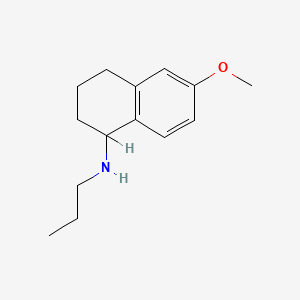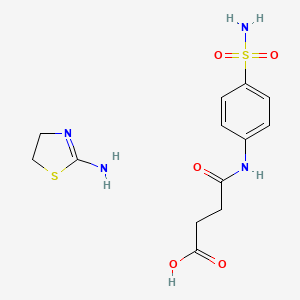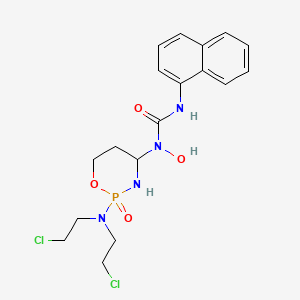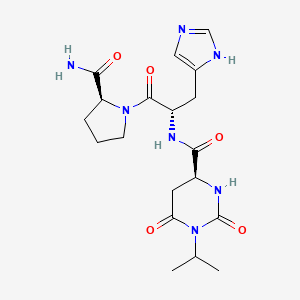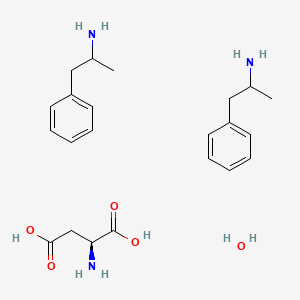
Amphetamine aspartate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphetamine aspartate monohydrate is a compound that belongs to the class of central nervous system stimulants. It is a salt form of amphetamine, which has been used for over a century for various medical purposes. This compound is commonly used in medications for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amphetamine aspartate monohydrate is synthesized through a series of chemical reactions starting from benzyl cyanide. The process involves the reduction of benzyl cyanide to phenylacetone, followed by the reductive amination of phenylacetone with ammonia or an amine to produce amphetamine. The final step involves the reaction of amphetamine with aspartic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with strict control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Amphetamine aspartate monohydrate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and other by-products.
Reduction: The reduction of phenylacetone to amphetamine is a key step in its synthesis.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include phenylacetone (from oxidation), amphetamine (from reduction), and various substituted amphetamines (from substitution reactions) .
Aplicaciones Científicas De Investigación
Amphetamine aspartate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amine chemistry and reaction mechanisms.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and behavior.
Medicine: It is extensively studied for its therapeutic effects in treating ADHD and narcolepsy, as well as its potential for abuse and addiction.
Industry: It is used in the development of pharmaceuticals and in the study of drug delivery systems.
Mecanismo De Acción
Amphetamine aspartate monohydrate exerts its effects by increasing the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the brain. It achieves this by:
Inhibiting the reuptake: of these neurotransmitters into presynaptic neurons.
Promoting the release: of neurotransmitters from presynaptic vesicles.
Inhibiting monoamine oxidase: , an enzyme responsible for the breakdown of monoamines.
The increased levels of dopamine and norepinephrine enhance neurotransmission, leading to improved attention, focus, and wakefulness .
Comparación Con Compuestos Similares
Similar Compounds
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant effects.
Methamphetamine: A more potent stimulant with a higher potential for abuse and addiction.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action.
Uniqueness
Amphetamine aspartate monohydrate is unique in its balanced pharmacokinetic profile, providing a combination of efficacy and safety. It is less potent than methamphetamine but offers a longer duration of action compared to methylphenidate .
Propiedades
Número CAS |
851591-76-9 |
|---|---|
Fórmula molecular |
C22H35N3O5 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
InChI |
InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
Clave InChI |
DAWXRFCLWKUCNS-MNTSKLTCSA-N |
SMILES isomérico |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
SMILES canónico |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


